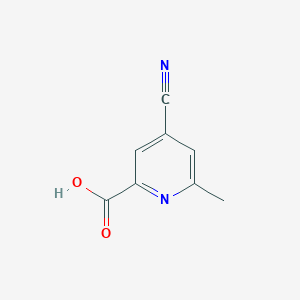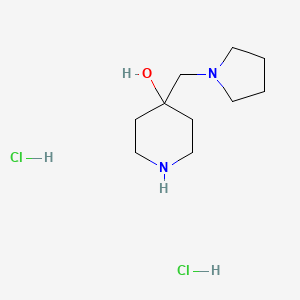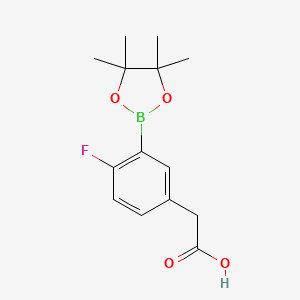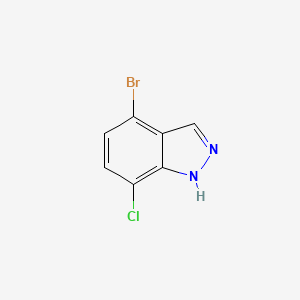![molecular formula C9H14Cl2N2O B1376577 1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-one dihydrochloride CAS No. 746677-33-8](/img/structure/B1376577.png)
1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-one dihydrochloride
Übersicht
Beschreibung
“1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-one dihydrochloride” is a chemical compound with the CAS number 746677-33-8 . It has a molecular weight of 237.13 and a molecular formula of C9H14Cl2N2O .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 2-position with a methyl group and at the 6-position with an aminomethyl group . The compound also contains an ethanone group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 237.13 and a molecular formula of C9H14Cl2N2O . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the search results .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
In medicinal chemistry, this compound is valuable for its potential as a building block in the synthesis of more complex molecules. Its structure, featuring a pyridine ring and an aminomethyl group, makes it a versatile precursor in the development of drugs targeting various biological pathways .
Biochemistry
Biochemists may explore the use of this compound in enzyme inhibition studies. The aminomethyl group could interact with active sites of enzymes, potentially leading to the discovery of new inhibitors that can regulate enzymatic activity crucial for certain metabolic pathways .
Pharmacology
Pharmacological research might investigate the compound’s role as an intermediate in the creation of molecules with therapeutic properties. Its two chloride ions could be replaced with other functional groups, allowing for the design of compounds with specific pharmacokinetic and pharmacodynamic profiles .
Organic Synthesis
Organic chemists could employ this compound in the synthesis of complex organic molecules. Its reactive sites are suitable for various organic reactions, such as nucleophilic substitution or condensation, which are fundamental in constructing larger, more intricate organic compounds .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reagent in quantitative analysis methods like HPLC or LC-MS. Its unique molecular weight and structure allow for precise calibration and quantification of similar compounds in complex mixtures .
Materials Science
Materials scientists might find applications for this compound in the development of novel materials. Its molecular structure could be incorporated into polymers or coatings, imparting unique electrical or mechanical properties to the materials .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[6-(aminomethyl)-2-methylpyridin-3-yl]ethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.2ClH/c1-6-9(7(2)12)4-3-8(5-10)11-6;;/h3-4H,5,10H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVRDWIFEXPRHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)CN)C(=O)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-one dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole](/img/structure/B1376497.png)

![N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1376501.png)




![tert-Butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1376509.png)



![5-Benzyl 2-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B1376516.png)
![2-Boc-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B1376517.png)